3-(2-Pyridyl)-2-propen-1-ol

Description

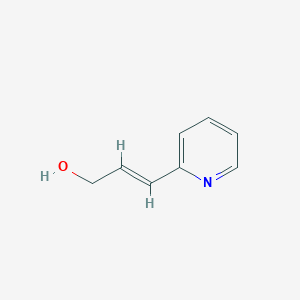

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTYYJCFJVDMLT-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into the Reactivity of 3 2 Pyridyl 2 Propen 1 Ol

Nucleophilic Character and Diverse Reactivity Modes

The presence of multiple reactive sites within the 3-(2-Pyridyl)-2-propen-1-ol (B57313) molecule allows it to participate in a variety of chemical transformations. Its reactivity is governed by the interplay between the propenol moiety, the hydroxyl group, and the pyridine (B92270) nitrogen.

Carbon Nucleophilicity of the Propenol Moiety: Regioselective Reactions at C-1, C-2, and C-3

The propenol chain of this compound exhibits remarkable versatility, acting as a C-1, C-2, or C-3 carbon nucleophile depending on the reaction conditions and the nature of the electrophile. researchgate.net This regioselective behavior is attributed to the "mobility" of a weakly acidic 'picoline-type' hydrogen atom, which can lead to the formation of allyl inversion products under thermal conditions. researchgate.netacs.org

Under base-promoted or thermal conditions, the deprotonated or transiently formed anionic species can attack electrophiles at different positions of the propenol backbone. researchgate.net For instance, its reaction with various electrophiles can be directed to a specific carbon atom by carefully choosing the reaction parameters. researchgate.net This controlled nucleophilic character makes it a valuable building block in organic synthesis for the construction of more complex molecular architectures. acs.org

Reactions Involving the Hydroxyl Group (e.g., Sulfonylation)

The hydroxyl group of this compound is a key functional group that readily participates in various reactions, including oxidation, and derivatization. A notable transformation is sulfonylation, where the alcohol is converted into a sulfonate ester. For example, reaction with triflic anhydride (B1165640) in the presence of pyridine can yield the corresponding triflate. nsf.gov This conversion is significant as it transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.

The reactivity of the hydroxyl group is fundamental to the synthetic utility of this compound, enabling its incorporation into a wide array of molecules. acs.org

Participation of the Pyridine Nitrogen in Reaction Pathways

The nitrogen atom in the pyridine ring plays a crucial role in modulating the reactivity of this compound. Its lone pair of electrons can act as a proton acceptor or coordinate to Lewis acids, influencing the electronic properties of the entire molecule. abertay.ac.uk This participation is evident in various reaction pathways. For instance, in bromination reactions, the pyridine nitrogen can participate in the cyclization of the intermediate bromonium ion to form an indolizinium salt. researchgate.netacs.org

Furthermore, the pyridine nucleus is essential for the molecule's ability to act as a hydrogen donor in certain reduction reactions. researchgate.net The nitrogen's ability to stabilize intermediates and influence the acidity of neighboring protons is a key factor in the diverse reactivity observed for this compound. abertay.ac.uk

Hydrogen Transfer and Redox Chemistry

Beyond its nucleophilic character, this compound exhibits fascinating behavior in hydrogen transfer and redox reactions, acting as a biomimetic reducing agent in metal-free systems.

Biomimetic Hantzsch-Type Pyridine Tautomer Behavior in Metal-Free Reductions

A remarkable feature of this compound is its ability to mimic the behavior of Hantzsch esters, which are well-known 1,4-dihydropyridine (B1200194) compounds used as reducing agents. researchgate.netresearchgate.net The molecule can exist in a tautomeric form that behaves as a Hantzsch-type pyridine, enabling it to participate in metal-free reduction reactions. researchgate.netacs.org This biomimetic capability allows it to transfer a hydride equivalent to suitable acceptor molecules.

This Hantzsch-like reactivity is a significant finding, as it provides a metal-free alternative for reduction processes, which is a key goal in green chemistry. acs.org

Mechanistic Investigations of Hydrogen Donor Capabilities towards Nitroaromatic Compounds

The hydrogen donor capability of this compound has been specifically investigated in the reduction of electron-deficient aromatic and heteroaromatic nitro compounds. researchgate.netacs.org In these reactions, this compound transfers hydrogen to the nitro group, leading to the formation of the corresponding amino group. researchgate.netunimi.it The proposed mechanism involves a redox process where the alcohol is oxidized while the nitro compound is reduced. acs.org

This reaction is often part of a domino process. The reduction of the nitro group to an amine is followed by a direct trapping of the newly formed amino derivative through an aza-Michael addition to the vinyl ketone intermediate that is generated from the oxidation of this compound. acs.org This one-pot reaction sequence allows for the efficient synthesis of functionalized aminoacylpyridines. acs.org

Cyclization, Rearrangement, and Pericyclic Processes

The unique structural arrangement of this compound facilitates a variety of intramolecular transformations. The proximity of the nucleophilic pyridine nitrogen to the electrophilic centers that can be generated at the allylic position is a key factor driving its reactivity.

Electrophilic Additions and Subsequent Intramolecular Cyclizations

The reaction of this compound with electrophiles initiates a cascade of events, often culminating in the formation of indolizine (B1195054) derivatives. A notable example is the reaction with bromine, which leads to the formation of a bromonium ion intermediate. This is followed by an intramolecular cyclization, where the pyridine nitrogen attacks the electrophilic carbon, to yield indolizinium salts. mdpi.comresearchgate.net This domino process has been utilized in the synthesis of (±)-lentiginosine. mdpi.comresearchgate.net

A general and efficient metal-free method for the synthesis of multisubstituted indolizines involves the intramolecular amination of allylic alcohols like this compound. organic-chemistry.org This reaction can be catalyzed by aqueous hydrochloric acid or p-toluenesulfonic acid, highlighting the role of acid catalysis in promoting the cyclization. organic-chemistry.org The reaction proceeds through protonation of the hydroxyl group, which then departs as water, generating an allylic carbocation. The pyridine nitrogen then acts as an intramolecular nucleophile, attacking the carbocation to form the indolizine ring system.

The versatility of this cyclization is further demonstrated by its application in the synthesis of various indolizine derivatives. For instance, the reaction of 1-(2-quinolyl)-2-propen-1-ol, an analogue of this compound, with bromine similarly yields benzo[e]indolizinium salts, which are precursors to benzo-fused indolizidine derivatives. acs.org

| Reactant | Reagent/Catalyst | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Br₂ | Indolizinium salt | Electrophilic addition/Intramolecular cyclization | mdpi.comresearchgate.net |

| This compound | Aqueous HCl or p-TsOH | Multisubstituted indolizines | Intramolecular amination/cyclization | organic-chemistry.org |

| 1-(2-Quinolyl)-2-propen-1-ol | Br₂ | Benzo[e]indolizinium salt | Electrophilic addition/Intramolecular cyclization | acs.org |

Allylic Rearrangements and Isomerizations

Allylic alcohols are known to undergo 1,3-transposition of the hydroxyl group, a process often catalyzed by transition metal complexes or acids. In the case of this compound, a notable thermal behavior has been observed, leading to the formation of allyl inversion products. researchgate.net This rearrangement is attributed to the "mobility" of the picoline-type hydrogen atom. researchgate.net

The isomerization of allylic alcohols can also be influenced by the choice of catalyst and solvent. For instance, palladium nanoparticles (PdNP) have been shown to catalyze the isomerization of 2-propen-1-ol to propanal in nonpolar solvents. sltchemicals.com While this specific example does not involve the pyridyl substrate, it illustrates a potential pathway for isomerization. Transition metal oxo complexes, such as those of molybdenum and rhenium, are also efficient catalysts for the isomerization of allylic alcohols. These reactions typically proceed through a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement mechanism.

The unprotected this compound can exhibit varied nucleophilic character depending on the reaction conditions. researchgate.net It can act as a C-1, C-2, or C-3 carbon nucleophile under thermal or base-promoted conditions, reacting with different electrophiles. researchgate.net This reactivity highlights the potential for various rearrangement and isomerization pathways.

| Reactant | Condition/Catalyst | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Thermal | Allyl inversion products | Allylic Rearrangement | researchgate.net |

| Allylic Alcohols | Transition metal oxo complexes (e.g., Mo, Re) | Isomerized allylic alcohols | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement |

Potential for Participation in Cycloaddition Reactions

The conjugated π-system of this compound suggests its potential to participate in cycloaddition reactions, such as the Diels-Alder reaction. While direct examples involving the alcohol are not prevalent in the literature, the related compound 3-phenyl-1-(2-pyridyl)-2-propen-1-one has been studied as a dienophile in Diels-Alder reactions with cyclopentadiene (B3395910). academie-sciences.frresearchgate.net These reactions are often catalyzed by Lewis acids, and their rates and selectivities can be significantly enhanced in aqueous media. academie-sciences.fracademie-sciences.fr The pyridyl nitrogen in these substrates can act as a coordinating site for the Lewis acid catalyst, thereby activating the dienophile.

Furthermore, pyridinium (B92312) ylides, which can be conceptually derived from pyridine derivatives, are well-known to undergo [3+2] cycloaddition reactions with various dipolarophiles to form indolizines. rsc.orgchim.it This reactivity underscores the predisposition of the pyridyl system to engage in cycloaddition cascades. Although not a direct reaction of this compound itself, the formation of pyridinium ylide intermediates from related structures highlights a potential pathway for cycloaddition. For instance, pyridinium N-allylides can undergo intramolecular 1,5-dipolar cyclizations to yield indolizines. core.ac.uk

| Reactant/Intermediate | Reaction Type | Potential Product | Key Feature | Reference |

|---|---|---|---|---|

| 3-Phenyl-1-(2-pyridyl)-2-propen-1-one (analogue) | Diels-Alder [4+2] Cycloaddition | Cycloadduct with diene | Pyridyl nitrogen as Lewis acid coordination site | academie-sciences.frresearchgate.net |

| Pyridinium Ylides | [3+2] Cycloaddition | Indolizines | Formation from pyridine derivatives | rsc.orgchim.it |

| Pyridinium N-allylides | Intramolecular 1,5-Dipolar Cyclization | Indolizines | Intramolecular cycloaddition | core.ac.uk |

Theoretical and Computational Chemistry Studies of 3 2 Pyridyl 2 Propen 1 Ol and Analogues

Electronic Structure Elucidation and Reactivity Prediction

The electronic characteristics of a molecule are fundamental to its reactivity. Computational methods allow for a detailed exploration of these features, offering predictive power in assessing how a molecule will interact with other chemical species.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of organic compounds. For pyridine (B92270) derivatives, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide reliable predictions of bond lengths, bond angles, and dihedral angles. bohrium.comresearchgate.net These calculations are crucial for obtaining the most stable conformation of the molecule (the ground state geometry), which is the starting point for further analyses. researchgate.net

For analogues of 3-(2-Pyridyl)-2-propen-1-ol (B57313), such as 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, DFT has been used to establish the ground-state molecular geometry, and the calculated parameters have shown strong correlation with experimental results from X-ray diffraction. nih.gov The optimization of the molecular structure is a critical first step, as the electronic properties are highly dependent on the geometry.

Table 1: Selected Optimized Geometrical Parameters of a Pyridine-Propenone Analogue

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O Bond Length | 1.23 |

| C=C Bond Length | 1.34 |

| C-N (Pyridine) Bond Length | 1.33 |

| C-C-C Angle (Propenone) | 121.5 |

| O=C-C Angle | 120.8 |

Note: Data presented is for a representative analogue, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, as specific data for this compound was not available in the searched literature.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. bohrium.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

Studies on pyridine-based chalcones and other derivatives have utilized FMO analysis to predict their reactivity and electronic properties. nih.gov

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for a Pyridine-Propenone Analogue

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.5 |

| Electronegativity (χ) | 4.5 |

| Chemical Hardness (η) | 2.0 |

| Electrophilicity Index (ω) | 5.06 |

Note: Data presented is for a representative analogue, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, as specific data for this compound was not available in the searched literature. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. bohrium.com

For pyridine derivatives, the MEP map typically shows a negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. The regions around hydrogen atoms, particularly those attached to electronegative atoms like oxygen in the hydroxyl group of this compound, would exhibit a positive potential, indicating them as sites for nucleophilic attack. bohrium.com

Analysis of Intramolecular and Intermolecular Interactions

Understanding the interactions within a molecule (intramolecular) and between molecules (intermolecular) is crucial for explaining its properties and behavior in different phases.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Hybridization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. bohrium.com A key feature of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Higher E(2) values indicate stronger interactions. bohrium.com

NBO analysis can reveal important intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a bonding orbital to an adjacent anti-bonding orbital. For pyridine derivatives, NBO analysis has been used to study the charge transfer from the pyridine ring to other parts of the molecule and to understand the nature of the hybridization of the atoms. bohrium.comacs.orgchemmethod.com

Table 3: Selected Second-Order Perturbation Energies E(2) from NBO Analysis of a Pyridine Analogue

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N (Pyridine) | π(C-C) (Adjacent) | 5.2 |

| π(C=C) | π(C=O) | 20.5 |

| σ(C-H) | σ*(C-C) (Adjacent) | 2.8 |

Note: Data is illustrative for a generic pyridine-containing system based on findings from various studies on pyridine derivatives, as specific data for this compound was not available. bohrium.com

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are powerful tools for investigating non-covalent interactions in the solid state. researchgate.net

QTAIM analysis, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. nih.govavogadro.cc The topological properties of the electron density at bond critical points (BCPs) between atoms provide quantitative information about the nature of the chemical bonds. For non-covalent interactions like hydrogen bonds and van der Waals interactions, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators of the interaction's strength and nature. researchgate.net

For crystalline analogues of this compound, these analyses would reveal the presence of hydrogen bonds involving the hydroxyl group and the pyridine nitrogen, as well as π-π stacking interactions between the aromatic rings, which are crucial for the stability of the crystal lattice. researchgate.net

Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridyl Compound

| Interaction Type | Percentage Contribution (%) |

| H···H | 45 |

| C···H/H···C | 25 |

| O···H/H···O | 15 |

| N···H/H···N | 10 |

| C···C (π-π stacking) | 5 |

Note: This table represents typical values for organic molecules containing pyridine and hydroxyl groups based on published studies, as specific data for this compound was not available. researchgate.net

Computational Elucidation of Reaction Mechanisms

The study of reaction mechanisms through computational chemistry offers a powerful lens to understand and predict the outcomes of chemical transformations. For this compound and its analogues, theoretical models provide deep insights into reaction pathways, the nature of transition states, and the factors governing selectivity.

Molecular Electron Density Theory (MEDT) for Understanding Reaction Pathways

Molecular Electron Density Theory (MEDT) has emerged as a significant framework for analyzing the reactivity in organic reactions, positing that the changes in electron density, rather than molecular orbitals, are the primary drivers of chemical reactivity. scispace.com This theory has been successfully applied to understand various reactions, including cycloadditions.

A key application of MEDT has been in the study of [3+2] cycloaddition (32CA) reactions. For instance, the reaction of C-(pyridin-3-yl)-N-phenylnitrone with 2-propen-1-ol to form a biologically active isoxazolidine (B1194047) has been investigated using MEDT at the DFT/B3LYP/6-311G(d,p) level of theory. scispace.com This study provides a comprehensive theoretical rationale for the synthesis of an isoxazolidine nicotine (B1678760) analogue. scispace.com

Topological analysis of the electron localization function (ELF) is a crucial component of MEDT. In the case of the aforementioned nitrone, ELF analysis classified it as a zwitter-ionic (zw-) type three-atom component (TAC). scispace.com This analysis helps in understanding the electronic structure of the reacting species.

Conceptual Density Functional Theory (CDFT) indices are also employed within the MEDT framework to predict reactivity. scispace.com While the position of the nitrogen atom in C-aryl substituents of nitrones (C-(pyridin-2-yl)-N-phenylnitrone, C-(pyridin-3-yl)-N-phenylnitrone, and C-(pyridin-4-yl)-N-phenylnitrone) was found to have minimal impact on the global CDFT indices, these indices are valuable for understanding the non-polar character of certain reactions. scispace.com

The insights from MEDT are instrumental in predicting the polar or non-polar nature of a reaction, its mechanism (one-step vs. stepwise), and its regio- and stereoselectivity. scispace.com

Transition State Analysis and Activation Energy Calculations for Synthetic Transformations

The identification and characterization of transition states are fundamental to understanding reaction kinetics and mechanisms. researchgate.net Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to locate transition states and calculate the associated activation energies. unjani.ac.id

For the [3+2] cycloaddition reaction between C-(pyridin-3-yl)-N-phenylnitrone and 2-propen-1-ol, four possible reaction channels corresponding to different regio- and stereoselective pathways were studied. scispace.com The calculations revealed that the reaction proceeds through a one-step mechanism with asynchronous transition states. scispace.com The computed activation energies were found to be in good agreement with experimental data. scispace.com

The analysis of the transition state geometry provides crucial information about the bond-forming and bond-breaking processes. scispace.com Non-covalent interaction (NCI) plots and atoms-in-molecules (AIM) analysis can further elucidate the nature of interactions at the transition state. scispace.com

In the context of other synthetic transformations, such as the synthesis of halo-substituted 3-phenyl-1-(2-pyridyl)-2-propen-1-ones (azachalcones), computational studies can help rationalize the formation of unexpected products, like penta-substituted cyclohexanols, through a tandem reaction sequence. researchgate.net

Furthermore, computational modeling can be employed to explore the influence of catalysts on reaction pathways. For example, the effect of Lewis acids like Co2+, Ni2+, Cu2+, and Zn2+ on the Diels-Alder reaction between 3-phenyl-1-(2-pyridyl)-2-propen-1-ones and cyclopentadiene (B3395910) has been studied, revealing significant rate accelerations. researchgate.net The kinetics of such catalyzed reactions can be analyzed in terms of equilibrium constants for catalyst-substrate complexation and the rate constants for the subsequent reaction. researchgate.net

The following table provides a summary of computed activation energies for a model [3+2] cycloaddition reaction.

| Reaction Pathway | Activation Energy (kcal/mol) |

| Regioisomer 1 (Endo) | Data not available |

| Regioisomer 1 (Exo) | Data not available |

| Regioisomer 2 (Endo) | Data not available |

| Regioisomer 2 (Exo) | Data not available |

Note: Specific activation energy values for the reaction of this compound were not available in the searched literature. The table structure is provided as a template for such data.

Derivatization and Functionalization Strategies of 3 2 Pyridyl 2 Propen 1 Ol

Transformations at the Hydroxyl Functionality

The primary alcohol group in 3-(2-Pyridyl)-2-propen-1-ol (B57313) is a key site for transformations, most notably oxidation. The outcome of the oxidation reaction is highly dependent on the choice of the oxidizing agent. Mild oxidizing agents selectively convert the allylic alcohol to its corresponding aldehyde, while stronger agents lead to the formation of a carboxylic acid.

Mild oxidation, for instance using manganese dioxide (MnO₂), yields 3-(2-Pyridyl)-2-propenal. This aldehyde is a valuable intermediate in organic synthesis. For the synthesis of the corresponding carboxylic acid, 3-(2-Pyridyl)-2-propenoic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide are employed.

Table 1: Oxidation Reactions of the Hydroxyl Group

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Manganese Dioxide (MnO₂) | 3-(2-Pyridyl)-2-propenal | Mild Oxidation |

| This compound | Potassium Permanganate (KMnO₄) | 3-(2-Pyridyl)-2-propenoic acid | Strong Oxidation |

Modifications of the Alkene Moiety (e.g., Halogenation, Epoxidation)

The carbon-carbon double bond in the propenyl chain is susceptible to a variety of addition reactions, including reduction, halogenation, and epoxidation.

Reduction: Catalytic hydrogenation is a common method to reduce the alkene moiety. Using hydrogen gas (H₂) with a palladium-on-carbon catalyst (Pd-C), the double bond is saturated to produce 3-(2-Pyridyl)-propan-1-ol. This reaction transforms the unsaturated allylic alcohol into a saturated primary alcohol.

Halogenation: The alkene can undergo halogenation, a key step in the synthesis of more complex heterocyclic structures. For example, the bromination of 1-(2-Pyridyl)-2-propen-1-ol is an integral part of a domino process for synthesizing the indolizidine skeleton of (±)-lentiginosine. researchgate.netmdpi.comresearchgate.netacs.org This process involves the electrophilic addition of bromine across the double bond, which initiates a cyclization to form an indolizinium salt intermediate. mdpi.comresearchgate.net

Epoxidation: Epoxidation of the alkene moiety introduces a three-membered oxirane ring, creating a reactive intermediate for further synthesis. While specific conditions for the direct epoxidation of this compound are not extensively detailed in the provided context, general methods for the epoxidation of allylic alcohols are well-established. These reactions often employ peroxy acids or metal-based catalysts in the presence of an oxygen source like hydrogen peroxide. organic-chemistry.orgacs.orgbath.ac.uk The hydroxyl group of the allylic alcohol can direct the stereoselectivity of the epoxidation. acs.org For instance, the synthesis of chiral epoxides from α,β-unsaturated ketones can be achieved using rare-earth metal amides with tert-butylhydroperoxide (TBHP) as the oxidant. organic-chemistry.org

Table 2: Reactions at the Alkene Moiety

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂ / Pd-C | 3-(2-Pyridyl)-propan-1-ol | Catalytic Hydrogenation |

| 1-(2-Pyridyl)-2-propen-1-ol | Bromine (Br₂) | Bromo-indolizinium intermediate | Bromination/Cyclization |

| Allylic Alcohols (General) | Peroxy Acids or Metal Catalysts + H₂O₂ | Corresponding Epoxides | Epoxidation |

Chemical Transformations Involving the Pyridine (B92270) Ring

The pyridine ring in this compound can undergo functionalization through substitution reactions. Both electrophilic and nucleophilic aromatic substitutions are possible, allowing for the introduction of various functional groups onto the heterocyclic core.

For electrophilic aromatic substitution, such as nitration, careful control of reaction conditions like temperature and solvent polarity is crucial to manage selectivity and prevent side reactions. The pyridine ring is generally less reactive towards electrophiles than benzene, and the substitution pattern is influenced by the directing effect of the nitrogen atom and the existing substituent.

The pyridine nitrogen also imparts basicity and can act as a ligand in coordination chemistry, forming metal complexes that can serve as catalysts.

Applications of 3 2 Pyridyl 2 Propen 1 Ol in Complex Molecule Synthesis

Building Block for Nitrogen-Containing Heterocycles

The presence of both a pyridine (B92270) ring and a reactive allyl alcohol functionality makes 3-(2-Pyridyl)-2-propen-1-ol (B57313) an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in natural products and pharmaceuticals. chemenu.com

Total Synthesis of Indolizidine Alkaloids (e.g., (±)-Lentiginosine)

A notable application of a structural isomer, 1-(2-Pyridyl)-2-propen-1-ol, is in the total synthesis of (±)-Lentiginosine, a naturally occurring indolizidine alkaloid known for its inhibitory activity against amyloglucosidase. researchgate.netacs.org The synthesis leverages the pyridyl propenol derivative as a key starting material for constructing the core indolizidine skeleton. researchgate.netresearchgate.net

The synthetic strategy involves a key domino process initiated by the electrophilic addition of bromine to the double bond of the propenol derivative. This is followed by a cyclization of the resulting bromonium ion to form an indolizinium salt. A subsequent diastereoselective reduction of this salt leads to a mixture of tetrahydro derivatives. The final step to yield (±)-Lentiginosine is a nucleophilic substitution, which proceeds through an elimination and addition mechanism. researchgate.netmdpi.com This efficient process highlights the utility of the pyridyl propenol scaffold in streamlining the synthesis of complex alkaloids. researchgate.net

| Starting Material | Key Reactions | Product | Overall Yield |

| 1-(2-Pyridyl)-2-propen-1-ol | Bromination, Reduction, Nucleophilic Substitution | (±)-Lentiginosine | ~27% researchgate.netresearchgate.net |

This table summarizes the key steps and yield in the total synthesis of (±)-Lentiginosine starting from 1-(2-Pyridyl)-2-propen-1-ol.

Construction of Other Fused Polycyclic Systems

The synthetic methodology employed for indolizidine alkaloids has been extended to create other fused polycyclic systems. For instance, by replacing the pyridine precursor with a quinoline (B57606) analog, namely 1-(2-quinolyl)-2-propen-1-ol, a general route to benzo-fused derivatives has been established. nih.govacs.org This approach has been successfully applied to the synthesis of (±)-benzo[e]lentiginosine. nih.gov

Furthermore, the reactivity of pyridyl-containing scaffolds can be harnessed to construct diverse heterocyclic frameworks. For example, intramolecular Diels-Alder reactions of furan-substituted allylamino- or allyloxy-heteroarenes have been utilized to create complex fused polycyclic heterocycles. researchgate.net While not directly starting from this compound, these strategies showcase the broader potential of related structures in building intricate molecular architectures.

Utilization in Multi-Component Reactions and Cascade Processes

The inherent reactivity of the pyridyl and propenol moieties in this compound and its derivatives makes them suitable candidates for multi-component reactions (MCRs) and cascade processes. These reactions are highly valued in organic synthesis for their efficiency in building molecular complexity in a single step. researchgate.net

For example, 1-(2-pyridyl)-2-propen-1-ol has been shown to react with 4,5-dicyanopyridazine, acting as a carbon nucleophile to displace a cyano group and form a polyfunctionalized derivative. mdpi.com Additionally, visible-light-promoted three-component tandem reactions have been developed for the synthesis of difluoromethylated oxazolidin-2-imines, demonstrating the utility of related propenol structures in complex transformations. rsc.org Iodine-mediated oxidative cyclization of amino-heteroaromatics with allylic alcohols represents another cascade approach to construct fused heterocyclic systems like pyrazolo[3,4-b]pyridines. acs.org

Precursor for Ligand Design in Coordination Chemistry

The pyridine nitrogen and the hydroxyl group of this compound provide two potential coordination sites, making it a valuable scaffold for the design of chelating ligands. researchgate.net These ligands can then be used to form complexes with various transition metals, leading to catalysts with unique properties. mdpi.com

Design and Synthesis of Novel Chelating Ligands from Pyridyl-Propenol Scaffolds

The versatility of the pyridyl-propenol framework allows for the synthesis of a wide array of novel chelating ligands. umsl.eduacs.org By modifying the substituents on the pyridine ring or the propenol chain, the steric and electronic properties of the resulting ligand can be fine-tuned. mdpi.com For example, the synthesis of chiral dipyridylphosphine ligands, such as P-phos, demonstrates the elaboration of a bipyridine scaffold, a related structural motif, to create effective ligands for asymmetric catalysis. acs.org The design of these ligands often involves a multi-step synthesis, starting from commercially available pyridyl derivatives. acs.orgnih.gov The coordination chemistry of such ligands with transition metals like copper, iron, molybdenum, and cobalt has been explored, revealing their ability to form stable complexes. rsc.org

| Ligand Type | Synthetic Precursor | Metal Complex Examples |

| Chiral Dipyridylphosphine (P-phos) | 2,6-dimethoxypyridine | Ruthenium complexes for asymmetric hydrogenation acs.org |

| Tris-2-pyridyl Silicon Ligand | 6-methyl-2-pyridyl derivatives | Copper, Iron, Molybdenum, Cobalt complexes rsc.org |

| Pyridyl-containing Beta-Diketonates | Pyridyl-containing β-diketones | Copper(II) chelate complexes researchgate.net |

This table showcases examples of novel chelating ligands derived from pyridyl scaffolds and their corresponding metal complexes.

Impact of Derived Ligands on Transition Metal Catalysis

Ligands derived from pyridyl-propenol and related scaffolds have a significant impact on the efficiency and selectivity of transition metal-catalyzed reactions. acs.orguni-konstanz.de The steric and electronic properties of the ligand play a crucial role in determining the catalytic activity of the metal center. mdpi.com

For instance, in the context of olefin metathesis, ruthenium complexes bearing pyridinyl alcoholato ligands have been synthesized and their catalytic performance evaluated. mdpi.com It was found that introducing electron-donating or electron-withdrawing groups on the ligand structure can improve the catalytic performance for reactions like 1-octene (B94956) metathesis. mdpi.com Similarly, palladium catalysts with ligands derived from neopentyl-substituted phosphines and various amines have been developed for cross-coupling reactions, where the structure of the amine ligand influences the catalyst's performance. ua.edu These examples underscore the importance of ligand design, originating from precursors like this compound, in advancing the field of transition metal catalysis.

Future Research Directions and Outlook for 3 2 Pyridyl 2 Propen 1 Ol

Development of Novel and Efficient Synthetic Methodologies

Current synthetic routes to 3-(2-Pyridyl)-2-propen-1-ol (B57313) and its isomers, such as acid-catalyzed dehydration or reductions of corresponding acids, often require harsh conditions or result in modest yields of mixed isomers. prepchem.com The development of more sophisticated and efficient synthetic methodologies is a primary area for future research.

Key objectives for future synthetic research include:

Stereoselective Syntheses: Developing catalytic asymmetric methods to access enantiomerically pure forms of this compound. This would be invaluable for synthesizing chiral molecules, such as the alkaloids mentioned in its current applications. mdpi.com

Green Chemistry Approaches: Designing syntheses that utilize environmentally benign reagents and solvents. For instance, replacing strong acids like H₂SO₄ with solid acid catalysts or exploring enzymatic resolutions could reduce waste and improve safety. Recent explorations into copper-nitrate complex catalysis in aqueous media represent a step in this direction, though yields currently remain moderate.

Flow Chemistry Processes: Adapting existing syntheses to continuous flow reactors could enhance control over reaction parameters, improve yields and purity, and facilitate safer, more scalable production.

Novel Catalytic Systems: Investigating new transition metal catalysts beyond palladium could offer alternative pathways with improved selectivity and efficiency. Exploring different ligands and reaction conditions for cross-coupling reactions is a promising avenue.

A comparison of existing and potential future synthetic approaches is summarized below.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Current Status | Future Direction | Potential Advantages |

|---|---|---|---|

| Acid-Catalyzed Dehydration | Uses concentrated H₂SO₄; yields ~80-82% (crude); produces E/Z mixtures. | Development of recyclable solid acid catalysts. | Greener process, easier separation, potential for improved selectivity. |

| Reduction of Propenoic Acids | Employs reagents like sodium borohydride (B1222165) with mixed anhydrides. prepchem.com | Catalytic hydrogenation using selective catalysts. | Higher atom economy, avoidance of stoichiometric metal hydrides. |

| Transition Metal Catalysis | Palladium-catalyzed couplings and copper-based systems have been explored with moderate success. | High-throughput screening of new ligand/metal combinations (e.g., Rh, Ir, Co). | Higher yields, improved stereocontrol, milder reaction conditions. |

| Asymmetric Synthesis | Largely undeveloped for the parent alcohol. | Chiral catalysts (e.g., organocatalysts, transition metal complexes) for asymmetric reduction or allylation. | Access to enantiopure building blocks for pharmaceutical synthesis. |

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

The known reactivity of this compound includes oxidation of the alcohol, reduction of the alkene, and electrophilic substitution on the pyridine (B92270) ring. It also serves as a key intermediate, for example, in domino reactions involving electrophilic addition to the double bond followed by cyclization to form indolizinium salts. mdpi.com However, the full reactive potential of this bifunctional molecule is far from exhausted.

Future research should investigate:

Asymmetric Transformations: Using the hydroxyl group to direct stereoselective reactions on the alkene, such as asymmetric epoxidation or dihydroxylation. The resulting chiral epoxides and diols would be valuable precursors for complex natural products. mdpi.com

Novel Cycloaddition Reactions: Exploring its participation as a dienophile or diene in various pericyclic reactions to construct complex heterocyclic frameworks.

C-H Activation: Utilizing the pyridine nitrogen as a directing group for transition-metal-catalyzed C-H activation at the C3 position of the ring, enabling the introduction of new functional groups.

Photoredox Catalysis: Investigating novel transformations initiated by photo-induced electron transfer, leveraging the aromatic pyridine system.

Mechanistic Elucidation: Detailed kinetic and computational studies on its known transformations, such as the formation of indolizidine systems, can provide deeper understanding and enable optimization. unifi.it A recent study highlighted a new reactivity pathway with nitro derivatives, indicating that further exploration is warranted. kisti.re.kr

Advancements in Computational Prediction and Rational Design of Derivatives

Computational chemistry offers powerful tools for accelerating the discovery process. researchgate.net While general computational methods are widely used in drug design, their specific application to this compound and its derivatives is an emerging area with significant potential. researchgate.net

Future computational efforts could focus on:

Predicting Reactivity: Using Density Functional Theory (DFT) to model transition states and predict the outcomes of unexplored reactions, guiding experimental efforts.

Rational Ligand Design: The pyridine nitrogen and the allylic alcohol offer two potential coordination sites. Computational modeling can be used to design derivatives that act as tailored ligands for specific metal catalysts, enhancing their activity and selectivity in reactions like polymerization or cross-coupling. rsc.orgd-nb.info

Virtual Screening for Biological Activity: Creating virtual libraries of derivatives and using molecular docking simulations to predict their binding affinity to biological targets like enzymes or receptors. researchgate.net This can prioritize the synthesis of compounds with high potential for applications in medicinal chemistry.

QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of derivatives with their observed chemical or biological properties, enabling the rational design of new compounds with enhanced characteristics. researchgate.net

Table 2: Potential Computational Approaches and Their Applications

| Computational Method | Application to this compound | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Calculate HOMO-LUMO energies, map electrostatic potential, and model reaction mechanisms. researchgate.net | Predict sites of reactivity and rationalize observed chemical behavior. |

| Molecular Docking | Simulate the binding of derivatives to protein active sites. researchgate.netresearchgate.net | Identify potential drug candidates and design new anti-inflammatory or antimicrobial agents. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate physicochemical properties with biological activity or catalytic performance. researchgate.net | Design derivatives with optimized properties for specific applications. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule and its complexes over time. | Understand ligand-receptor interactions and the stability of metal complexes. |

Emerging Applications in Diverse Fields of Chemical Synthesis and Materials Science

The true potential of this compound lies in its application as a building block for functional molecules and materials. Its established use as an intermediate in the synthesis of indolizidine alkaloids like (±)-lentiginosine is a key example. mdpi.comunifi.it

Emerging areas for application include:

Functional Materials: Incorporating the pyridylpropenol scaffold into polymers or metal-organic frameworks (MOFs). The pyridine unit can coordinate to metal centers, while the propenol moiety offers a site for polymerization or post-synthetic modification. This could lead to materials with novel catalytic, photochromic, or sensing properties. hud.ac.uk

Advanced Catalysis: The development of derivatives as ligands for asymmetric catalysis remains a significant opportunity. The bidentate N,O-coordination capability could be harnessed to create robust and selective transition metal catalysts. rsc.org

Medicinal Chemistry: Expanding on its role as a precursor to biologically active molecules. The scaffold is present in compounds investigated for anti-inflammatory and other therapeutic properties. researchgate.net Rational design based on this core structure could yield new drug candidates.

Supramolecular Chemistry: Using the molecule's hydrogen bonding and π-stacking capabilities to construct complex, self-assembled supramolecular architectures with unique functions.

The versatility of this compound makes it a promising candidate for creating diverse and complex chemical entities, from bioactive molecules to advanced materials. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.